molecular formula C14H8ClFN2O B4043519 3-(2-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

3-(2-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B4043519
M. Wt: 274.68 g/mol
InChI Key: MRQCKUOWEQGASP-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agrochemicals, and materials science. The presence of both chlorophenyl and fluorophenyl groups in the structure of this compound imparts unique chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-chlorobenzohydrazide with 4-fluorobenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic rings.

    Oxidation and Reduction Reactions: The oxadiazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with various dienophiles, resulting in the formation of new heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of substituted oxadiazoles, while oxidation and reduction reactions can yield various oxidized or reduced derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Agrochemicals: The compound’s biological activity also extends to its use as a pesticide or herbicide. Its ability to inhibit the growth of certain pests and weeds makes it valuable in agricultural applications.

    Materials Science: The compound’s electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The presence of the oxadiazole ring and the aromatic substituents allows the compound to form stable interactions with its targets, leading to its biological activity.

Comparison with Similar Compounds

3-(2-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    3-(2-chlorophenyl)-5-phenyl-1,2,4-oxadiazole: This compound lacks the fluorine substituent, which may affect its biological activity and chemical properties.

    3-(4-fluorophenyl)-5-phenyl-1,2,4-oxadiazole: This compound lacks the chlorine substituent, which may also influence its reactivity and interactions with biological targets.

    3-(2-chlorophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: The presence of a methyl group instead of a fluorine atom can lead to differences in the compound’s electronic properties and biological activity.

The unique combination of chlorine and fluorine substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2O/c15-12-4-2-1-3-11(12)13-17-14(19-18-13)9-5-7-10(16)8-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQCKUOWEQGASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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